molecular formula C20H15N3O4 B11589186 methyl (2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

methyl (2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B11589186
M. Wt: 361.3 g/mol
InChI Key: PDBUSGFCGAHMIC-SDNWHVSQSA-N
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Description

Methyl (2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl (2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multiple steps. One common method involves the reaction of kresoxy-methyl with potassium carbonate in the presence of acetone and water. The reaction mixture is refluxed for several hours, followed by the slow evaporation of the solvent to obtain the desired product .

Chemical Reactions Analysis

Methyl (2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of different derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Methyl (2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can be compared to other compounds with similar structures, such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C20H15N3O4/c1-13-7-3-4-8-16(13)27-18-15(11-14(12-21)20(25)26-2)19(24)23-10-6-5-9-17(23)22-18/h3-11H,1-2H3/b14-11+

InChI Key

PDBUSGFCGAHMIC-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC

Origin of Product

United States

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